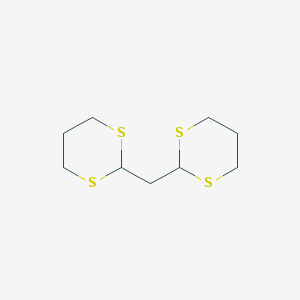

Bis(1,3-dithian-2-yl)methane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKPLNHQJEQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC2SCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299782 | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14947-51-4 | |

| Record name | NSC132850 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Methylenebis(1,3-dithiane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(1,3-dithian-2-yl)methane: Structure, Properties, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of bis(1,3-dithian-2-yl)methane, a key reagent and intermediate in modern organic synthesis. The guide delves into its molecular structure, spectroscopic signature, and physicochemical properties. Furthermore, it details established synthetic protocols and explores its reactivity, with a particular focus on its role as a versatile C1-synthon and precursor to geminal-dithioether functionalities. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who are seeking a deeper understanding and practical application of this compound.

Introduction

This compound, also known as 2,2'-methylenebis(1,3-dithiane), is an organosulfur compound featuring two 1,3-dithiane rings linked by a methylene bridge. The 1,3-dithiane moiety is a cornerstone of modern synthetic chemistry, most notably for its ability to undergo "umpolung" or polarity inversion of a carbonyl group.[1][2][3] This principle, pioneered by Corey and Seebach, allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic carbanion, thereby enabling a plethora of carbon-carbon bond-forming reactions.[1]

This compound extends this synthetic utility by providing a masked equivalent of a malondialdehyde dication or a related three-carbon building block. Its symmetrical structure and the presence of two acidic protons on the central methylene bridge make it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide will provide a detailed exploration of its chemical properties, structure, synthesis, and applications.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound consists of two six-membered dithiane rings connected by a central methylene group. Each dithiane ring typically adopts a chair conformation, which is the most stable arrangement for cyclohexane-like systems.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not widely published, a reliable procedure can be adapted from the well-established synthesis of 1,3-dithiane from formaldehyde or its acetal. [4]The following is a representative protocol.

Materials:

-

1,3-Propanedithiol

-

1,1,3,3-Tetramethoxypropane (malondialdehyde tetramethyl acetal)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

10% Aqueous potassium hydroxide (KOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

A solution of 1,1,3,3-tetramethoxypropane (1 equivalent) and 1,3-propanedithiol (2.2 equivalents) in chloroform is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A catalytic amount of boron trifluoride diethyl etherate is added to the reaction mixture.

-

The mixture is heated to reflux with vigorous stirring.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The organic layer is washed successively with water, 10% aqueous KOH, and again with water.

-

The organic phase is dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent such as methanol to afford this compound as a solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the acidity of the protons on the central methylene bridge, which are flanked by two dithiane rings. Deprotonation of this position generates a highly stabilized carbanion that can participate in a variety of nucleophilic reactions.

Deprotonation and Umpolung Reactivity

Treatment of this compound with a strong base, such as n-butyllithium (n-BuLi), readily removes a proton from the central methylene group to form a lithiated species. [5][6]This carbanion is stabilized by the adjacent sulfur atoms through d-orbital participation and inductive effects, making it a soft and effective nucleophile. [2] The generation of this nucleophile at the central carbon represents a polarity inversion of the typical electrophilic character of a carbon atom situated between two carbonyl groups (as in malondialdehyde).

Reactions with Electrophiles

The lithiated derivative of this compound can react with a wide range of electrophiles, allowing for the introduction of various substituents at the central carbon. [7]

-

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group.

-

Reaction with Carbonyls: Addition to aldehydes and ketones yields β-hydroxy dithiane derivatives.

-

Reaction with Epoxides: Nucleophilic ring-opening of epoxides results in the formation of γ-hydroxy dithiane compounds.

These reactions provide access to a diverse array of functionalized molecules that can be further elaborated.

Deprotection of the Dithiane Moiety

A key feature of dithiane chemistry is the ability to hydrolyze the dithioacetal back to a carbonyl group. This is typically achieved using reagents that have a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂). [3]Oxidative methods can also be employed for this transformation. [2]The deprotection of this compound derivatives can thus unveil a 1,3-dicarbonyl or related functionality.

Figure 3: Synthetic workflow illustrating the reactivity of this compound.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry place, away from oxidizing agents. [8]As with many organosulfur compounds, it may have an unpleasant odor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to serve as a masked equivalent of a malondialdehyde dication, coupled with the well-established reactivity of the 1,3-dithiane group, provides a powerful tool for the construction of complex molecular architectures. The generation of a stabilized carbanion at the central methylene bridge allows for a wide range of carbon-carbon bond-forming reactions. Further exploration of the reactivity of this compound is likely to uncover new and innovative synthetic methodologies.

References

Sources

- 1. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Dithiane - Wikipedia [en.wikipedia.org]

- 4. orgsyn.org [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic applications of 1,2 dithiane. | PPTX [slideshare.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to Bis(1,3-dithian-2-yl)methane (CAS Number 14947-51-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1,3-dithian-2-yl)methane, with the CAS number 14947-51-4, is a versatile organosulfur compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring two 1,3-dithiane rings connected by a methylene bridge, offers unique opportunities for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and reactivity of this compound, with a focus on its application in the field of drug development and complex molecule synthesis. The principles of umpolung chemistry, enabled by the dithiane functionality, are explored in the context of this specific molecule, highlighting its potential for forming multiple carbon-carbon bonds.

Introduction: The Significance of this compound in Synthetic Chemistry

The 1,3-dithiane moiety is a cornerstone of modern synthetic strategy, primarily for its role in "umpolung" or polarity inversion chemistry.[1][2] This concept allows for the transformation of an electrophilic carbonyl carbon into a nucleophilic species, opening up a wide range of synthetic possibilities that are not accessible through classical methods. This compound can be viewed as a masked equivalent of malondialdehyde, but more importantly, it is a precursor to a C3-nucleophilic synthon with two reactive sites. This dual reactivity makes it a powerful tool for the synthesis of 1,3-difunctionalized compounds and for the construction of carbocyclic and heterocyclic ring systems.

The stability of the dithioacetal group to a wide range of reaction conditions, coupled with the ability to unmask the carbonyl group under specific conditions, further enhances the utility of this compound as a synthetic intermediate.[3]

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture that dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14947-51-4 | [4] |

| Molecular Formula | C₉H₁₆S₄ | [4] |

| Molecular Weight | 252.48 g/mol | [4] |

| Appearance | Off-White Solid (for deuterated analog) | [5] |

| Storage | 2-8°C, Refrigerator | [5] |

Synthesis of this compound

The synthesis of this compound is conceptually based on the well-established formation of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol in the presence of an acid catalyst.[3] The logical precursor for this specific molecule is malondialdehyde or a synthetic equivalent thereof.

Synthetic Precursors

Direct use of malondialdehyde can be complicated by its instability and tendency to polymerize. Therefore, more stable synthetic equivalents are often employed:

-

Malondialdehyde bis(dimethyl acetal) (1,1,3,3-Tetramethoxypropane)[6][7]

-

Malondialdehyde bis(diethyl acetal) (1,1,3,3-Tetraethoxypropane)

General Synthetic Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for dithiane formation.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Malondialdehyde bis(dimethyl acetal) for synthesis 102-52-3 [merckmillipore.com]

- 7. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the Spectroscopic Data of Bis(1,3-dithian-2-yl)methane NMR

Introduction

Bis(1,3-dithian-2-yl)methane is a sulfur-containing heterocyclic compound that holds significant interest in synthetic organic chemistry. The dithiane moiety is a versatile functional group, often employed as a masked carbonyl group and for the construction of complex carbon skeletons. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) spectra, is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, offering insights into the structural features that govern its spectral characteristics. We will delve into the rationale behind the predicted chemical shifts and coupling constants, present a standardized protocol for data acquisition, and provide visual aids to facilitate a deeper understanding of the molecular structure and its NMR signature.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.[1][2]

| ¹H NMR | ¹³C NMR | ||||

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Predicted δ (ppm) |

| H-2 | ~4.5 - 5.0 | Triplet | ~7.0 | C-2 | ~50 - 55 |

| Methylene bridge (-CH₂-) | ~3.0 - 3.5 | Triplet | ~7.0 | Methylene bridge (-CH₂-) | ~35 - 40 |

| H-4, H-6 (axial) | ~2.8 - 3.2 | Multiplet | C-4, C-6 | ~30 - 35 | |

| H-4, H-6 (equatorial) | ~2.5 - 2.9 | Multiplet | C-5 | ~25 - 30 | |

| H-5 (axial & equatorial) | ~1.9 - 2.3 | Multiplet |

Structural Elucidation through Spectral Interpretation

A detailed analysis of the predicted NMR data provides a wealth of information about the molecular structure of this compound.

¹H NMR Spectrum Analysis

-

H-2 Protons: The protons at the C-2 position of the dithiane rings are expected to appear as a triplet in the downfield region of the aliphatic spectrum, around 4.5 - 5.0 ppm. This significant downfield shift is attributed to the deshielding effect of the two adjacent sulfur atoms.[3] The triplet multiplicity arises from the coupling with the two equivalent protons of the central methylene bridge.

-

Methylene Bridge Protons: The two protons of the central methylene bridge are chemically equivalent and are predicted to resonate as a triplet in the range of 3.0 - 3.5 ppm. Their multiplicity is a result of coupling to the two equivalent H-2 protons of the dithiane rings.

-

Dithiane Ring Protons (H-4, H-6, and H-5): The protons on the dithiane ring framework (H-4, H-6, and H-5) will exhibit complex multiplet patterns due to geminal and vicinal couplings. The axial and equatorial protons at C-4 and C-6 are diastereotopic and will have different chemical shifts. Typically, axial protons resonate at a slightly higher field (more shielded) than their equatorial counterparts. The protons at C-5 will also appear as a multiplet, further complicated by chair-to-chair conformational flipping of the dithiane rings at room temperature.[1]

¹³C NMR Spectrum Analysis

-

C-2 Carbon: The C-2 carbon, being directly bonded to two sulfur atoms, is expected to be the most downfield signal in the aliphatic region, appearing around 50 - 55 ppm.

-

Methylene Bridge Carbon: The carbon of the central methylene bridge is anticipated to have a chemical shift in the range of 35 - 40 ppm.

-

Dithiane Ring Carbons (C-4, C-6, and C-5): The carbons of the dithiane ring will appear in the upfield region of the spectrum. The C-4 and C-6 carbons are expected to resonate around 30 - 35 ppm, while the C-5 carbon will be the most shielded, with a predicted chemical shift in the range of 25 - 30 ppm. Due to the symmetry of the molecule, only four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[4]

Visualizing Molecular Connectivity

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key proton coupling interactions that give rise to the observed multiplicities in the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H coupling in this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.[5][6][7]

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic compounds and its relatively simple solvent signal. Other deuterated solvents such as deuterated dichloromethane (CD₂Cl₂) or deuterated benzene (C₆D₆) can also be used if solubility is an issue or to resolve overlapping signals.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

-

Sample Filtration: If any solid particles are present in the solution, filter the sample through a small plug of glass wool into a clean NMR tube to prevent magnetic field inhomogeneity.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Number of Scans: 8 to 16 scans are typically sufficient for a well-concentrated sample.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.

-

Spectral Width: A spectral width of approximately 200-220 ppm will cover the expected range for most organic compounds.[7]

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol for acquiring the NMR data of this compound.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of Bis(1,3-dithian-2-yl)methane, with a Focus on Melting Point Determination

This technical guide provides a comprehensive overview of the physical properties of Bis(1,3-dithian-2-yl)methane, with a primary focus on the experimental determination of its melting point. This document is intended for researchers, scientists, and drug development professionals who utilize dithiane-containing compounds in their work. Given the importance of accurate physicochemical data in chemical synthesis and drug discovery, this guide offers both theoretical grounding and practical, field-proven methodologies.

Introduction to this compound and its Significance

This compound, a dithioacetal, belongs to a class of organosulfur compounds that have found significant utility in modern organic synthesis. Dithianes are widely employed as protecting groups for carbonyl functionalities due to their stability under various reaction conditions.[1][2] Beyond their protective role, 1,3-dithianes are pivotal in "umpolung" or reactivity inversion, most notably in the Corey-Seebach reaction, allowing the carbonyl carbon to function as a nucleophile.[2] This unique reactivity opens avenues for the synthesis of complex molecular architectures.

In the realm of medicinal chemistry and drug development, dithiane derivatives have shown promise. For instance, certain dithiane analogues of tiapamil have demonstrated high activity in overcoming P-glycoprotein-mediated multidrug resistance (MDR) in cancer cell lines.[3] Furthermore, the thioacetal linkage is being explored as a stable surrogate for disulfide bonds in peptide drug discovery, enhancing the pharmacokinetic profile of therapeutic peptides.[4][5]

Given the increasing interest in this class of compounds, the accurate determination of their physical properties, such as the melting point, is of paramount importance for identification, purity assessment, and quality control.

Physicochemical Properties of this compound

While a definitive, experimentally determined melting point for this compound is not widely reported in the literature, its fundamental molecular properties have been established.

| Property | Value | Source |

| CAS Number | 14947-51-4 | - |

| Molecular Formula | C₉H₁₆S₄ | - |

| Molecular Weight | 252.48 g/mol | - |

The lack of a readily available melting point necessitates a robust and reproducible experimental protocol for its determination. The melting point of a pure crystalline solid is a sharp, well-defined physical constant.[6] Any impurities present will typically lead to a depression and broadening of the melting range.[6] Therefore, the experimental determination of the melting point serves as a crucial indicator of the purity of a synthesized batch of this compound.

Experimental Determination of Melting Point: A Validated Protocol

The following section outlines a detailed, self-validating protocol for the synthesis, purification, and subsequent melting point determination of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Part 1: Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of malondialdehyde (or a suitable precursor) with 1,3-propanedithiol. The purity of the starting materials is critical for obtaining a crystalline product with a sharp melting point.

Diagram of the Synthesis Workflow:

Sources

- 1. jove.com [jove.com]

- 2. Thioacetal - Wikipedia [en.wikipedia.org]

- 3. Novel dithiane analogues of tiapamil with high activity to overcome multidrug resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery [frontiersin.org]

- 5. Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

The Formyl Dianion Synthon: A Technical Guide to the Role of Bis(1,3-dithian-2-yl)methane in Umpolung Chemistry

Abstract

In the landscape of modern organic synthesis, the concept of "umpolung," or the inversion of polarity, stands as a cornerstone for the strategic construction of complex molecular architectures. This guide provides an in-depth technical exploration of bis(1,3-dithian-2-yl)methane, a pivotal reagent that serves as a synthetic equivalent of a formyl dianion. We will dissect its synthesis, elucidate the principles of its reactivity, and provide field-proven insights into its application. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced synthetic methodologies to overcome challenging synthetic disconnections.

Introduction: The Principle of Umpolung and the Dithiane Legacy

The inherent electrophilicity of the carbonyl carbon dictates its typical reactivity with nucleophiles. The umpolung strategy, a concept pioneered by Corey and Seebach, ingeniously reverses this "normal" reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1] This paradigm shift is most famously embodied in the chemistry of 1,3-dithianes.[2]

The acidity of the C-2 proton of a 1,3-dithiane (pKa ≈ 31 in DMSO) allows for its deprotonation with a strong base, typically n-butyllithium, to generate a stabilized carbanion.[3] This nucleophilic center can then react with a wide array of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, thus accomplishing a nucleophilic acylation.[1]

While the 2-lithio-1,3-dithiane serves as a robust formyl anion equivalent, the synthesis of molecules requiring the introduction of a hydroxymethyl ketone or a related 1,2-dicarbonyl moiety necessitates a more advanced synthon: a formyl dianion equivalent. This compound emerges as the reagent of choice for this purpose, offering the potential for a stepwise introduction of two distinct electrophiles.

This compound: Synthesis and Physicochemical Properties

The strategic value of this compound lies in its unique structure, which contains two acidic protons on the central methylene bridge, flanked by two dithiane rings. This arrangement allows for sequential deprotonation to generate a dianion.

Synthesis

The most common and efficient synthesis of this compound involves the reaction of a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, with two equivalents of 1,3-propanedithiol under acidic catalysis.[4][5]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1,1,3,3-Tetramethoxypropane

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (for recrystallization)

-

-

Procedure:

-

To a stirred solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (2.2 eq).

-

Slowly add boron trifluoride diethyl etherate (catalytic amount, e.g., 0.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from methanol to afford this compound as a white solid.

-

Physicochemical Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆S₄ | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 134-136 °C | |

| CAS Number | 14947-51-4 | [1] |

Note: The melting point can vary depending on the purity of the sample.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.65 (t, J = 4.0 Hz, 2H), 3.00 - 2.85 (m, 8H), 2.20 - 2.10 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 52.5, 45.0, 29.8, 25.5.

-

IR (KBr, cm⁻¹): 2920, 2890, 1420, 1275, 1180, 910.

The Formyl Dianion in Action: Reactivity and Synthetic Applications

The core utility of this compound lies in its ability to be sequentially deprotonated to form a dianion, which can then react with two electrophiles. This process effectively allows for the construction of a three-carbon chain with functionalities at the 1 and 3 positions, which upon hydrolysis reveals a β-hydroxy ketone or a 1,3-diketone.

Stepwise Deprotonation and Alkylation

The two protons on the central methylene bridge of this compound can be removed in a stepwise manner using a strong base like n-butyllithium (n-BuLi). The first deprotonation occurs readily at low temperatures (-78 °C to -30 °C) to generate a monoanion. The introduction of a second equivalent of n-BuLi, often at a slightly elevated temperature (e.g., 0 °C), generates the dianion.[7]

The key to the synthetic utility of this reagent is the ability to add two different electrophiles sequentially. After the formation of the monoanion, the first electrophile (E¹) is introduced. Following this reaction, the second proton is removed to form a new anion, which is then quenched with a second, different electrophile (E²).

Causality in Experimental Choices

The choice of reaction conditions is critical for the success of these sequential reactions.

-

Solvent: Tetrahydrofuran (THF) is the most common solvent as it is relatively polar, aprotic, and has a low freezing point, which is ideal for stabilizing the organolithium intermediates.

-

Temperature Control: The initial deprotonation is performed at very low temperatures (-78 °C) to prevent side reactions, such as the attack of n-BuLi on the sulfur atoms. The second deprotonation may require a slightly higher temperature to proceed at a reasonable rate. The addition of electrophiles is also typically carried out at low temperatures to control the exothermicity of the reaction.

-

Electrophile Choice: A wide range of electrophiles can be employed, including alkyl halides, epoxides, aldehydes, ketones, and esters. The reactivity of the electrophile will influence the required reaction conditions. For less reactive electrophiles, the addition of HMPA (hexamethylphosphoramide) can enhance the reactivity of the dithiane anion, although its use is now often restricted due to toxicity concerns.

Self-Validating Protocols: Hydrolysis to Reveal the Latent Functionality

The final and crucial step in this synthetic sequence is the deprotection of the dithiane groups to unveil the desired carbonyl functionalities. This step validates the entire synthetic strategy. A variety of methods are available for this transformation, with the choice depending on the sensitivity of the other functional groups present in the molecule.

Common Deprotection Methods:

| Reagent System | Conditions | Notes |

| Mercury(II) Chloride (HgCl₂) | Aqueous acetonitrile or acetone | Highly effective but toxic. |

| N-Bromosuccinimide (NBS) | Aqueous acetone | Milder than mercuric salts. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Aqueous acetonitrile | Effective for acid-sensitive substrates. |

| Oxone® | Aqueous THF | An oxidative cleavage method. |

Conclusion: A Powerful Tool for Strategic Synthesis

This compound stands as a testament to the power of umpolung chemistry in modern organic synthesis. Its ability to function as a formyl dianion equivalent provides a robust and versatile platform for the construction of valuable 1,3-dioxygenated synthons. By understanding the principles of its synthesis, the nuances of its stepwise reactivity, and the various methods for its deprotection, researchers can strategically incorporate this reagent into their synthetic plans to access complex molecules with greater efficiency and control. The continued development of milder and more selective deprotection methods will undoubtedly further expand the utility of this remarkable synthetic tool.

References

- Process for producing tetraalkoxypropane and derivative thereof. (2006). Google Patents.

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis and Spectroscopic [IR, Solid-State NMR (1H, 13C & 31P)] Studies of 1,3-Dithia-2-Stannacyclopentane Diorganodithiophosphates. (2025). ResearchGate. Retrieved from [Link]

-

2‐Lithio‐1,3‐dithiane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. (2023). PubMed Central. Retrieved from [Link]

-

The brief introduction and extension to Retrosynthesis. (n.d.). Dean & Francis. Retrieved from [Link]

-

Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. (2021). -ORCA - Cardiff University. Retrieved from [Link]

-

Introduction to organic synthetic method retrosynthetic analysis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Bis(dimesitylmethylene)-1,3-dithietane, -1,2,4-trithiane, and -1,2,4,5-tetrathiane. Conformation and DNMR Study. Observable Dimesityl Thioketene. (n.d.). PubMed. Retrieved from [Link]

-

Synthons, Synthetic equivalents and Retrosynthetic analysis. (2018). YouTube. Retrieved from [Link]

-

Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2022). TÜBİTAK Academic Journals. Retrieved from [Link]

-

2‐Lithio‐1,3‐dithiane | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis And Characterization Of 1,3-Bis(Dicyanomethylene)Indane (Bdmi) Derived Second Order Nlo Materials. (2025). ResearchGate. Retrieved from [Link]

-

RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. (n.d.). IJNRD. Retrieved from [Link]

-

Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. (n.d.). Retrieved from [Link]

-

Synthesis of 3,3-Disubstituted Thietane Dioxides. (n.d.). PubMed Central. Retrieved from [Link]

-

Dithiane. (n.d.). Wikipedia. Retrieved from [Link]

-

The role of 1,3-dithianes in natural product synthesis. (n.d.). University of Windsor. Retrieved from [Link]

-

This compound-d2 | CAS 105479-87-6. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Bis(p-tolylthio)methane | C15H16S2 | CID 504311. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Dithiane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 5. 1,1,3,3-四乙氧基丙烷 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dithiane Chemistry for Organic Synthesis

Executive Summary

Dithiane chemistry, particularly the use of 1,3-dithianes, represents a cornerstone of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds that would otherwise be inaccessible through conventional routes. This guide provides an in-depth exploration of the principles and practical applications of dithiane chemistry, tailored for researchers, scientists, and professionals in drug development. At its core, this chemistry exploits the concept of "umpolung," or polarity inversion, transforming the typically electrophilic carbonyl carbon into a potent nucleophile. We will dissect the formation of dithianes, the generation of the critical dithianyl anion, its versatile reactions with a broad spectrum of electrophiles, and the array of strategies for the final deprotection to unveil the desired carbonyl functionality. This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, troubleshooting common issues, and showcasing the power of this methodology in the context of complex molecule synthesis.

The Foundational Principle: Umpolung and the Acyl Anion Synthon

In the landscape of organic chemistry, the carbonyl group is a defining feature. The polarization of the carbon-oxygen double bond renders the carbonyl carbon an electrophilic center, predisposing it to attack by nucleophiles. This inherent reactivity is the basis for countless named reactions and synthetic transformations. However, what if a synthetic strategy required the carbonyl carbon to act as a nucleophile—an acyl anion? Such a reversal of polarity, a concept termed umpolung by D. Seebach and E.J. Corey, opens a new dimension of synthetic possibilities.[1][2]

The direct generation of a stable acyl anion is synthetically challenging. Instead, chemists rely on "masked" acyl anions, or acyl anion equivalents, which are stable entities that can be handled and reacted, and later converted into the desired carbonyl group. The 1,3-dithiane is arguably the most successful and widely adopted acyl anion synthon in the synthetic chemist's toolkit.[2][3] The protons on the carbon atom situated between the two sulfur atoms (C2) are rendered acidic (pKa ≈ 31) due to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion.[2][4] This acidity allows for deprotonation with a strong base, creating a potent carbon nucleophile that effectively serves as a robust acyl anion equivalent.[2]

The Corey-Seebach Reaction: A Practical Workflow

The sequence of dithiane formation, deprotonation, alkylation, and subsequent deprotection is collectively known as the Corey-Seebach reaction.[3] This workflow provides a reliable method for the synthesis of aldehydes, ketones, α-hydroxy ketones, and other valuable structures.[5]

Part A: Dithiane Formation (Carbonyl Protection)

The first step is the conversion of a carbonyl compound into a 1,3-dithiane, which also serves as a robust protecting group for aldehydes and ketones, stable to both acidic and basic conditions.[2] This reaction involves the formation of a cyclic thioacetal from an aldehyde or ketone and 1,3-propanedithiol, typically catalyzed by a Lewis or Brønsted acid.[3]

Causality Behind Experimental Choices:

-

Catalyst: Lewis acids like BF₃·OEt₂ or Brønsted acids like p-toluenesulfonic acid (PTSA) are commonly employed to activate the carbonyl group toward nucleophilic attack by the thiol.[1][3] The choice of catalyst can be critical for sensitive substrates where milder conditions are necessary. For instance, iodine has been shown to be an effective and mild catalyst for this transformation.[6]

-

Water Removal: The reaction is an equilibrium process. To drive it to completion, water must be removed, often by azeotropic distillation with a Dean-Stark trap or by the use of a drying agent.

Experimental Protocol: Formation of 2-phenyl-1,3-dithiane

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (5.0 g, 47.1 mmol) and 1,3-propanedithiol (5.6 g, 51.8 mmol) in 100 mL of toluene.

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux for 2-3 hours, with azeotropic removal of water using a Dean-Stark apparatus.

-

Workup: After cooling to room temperature, wash the reaction mixture with 10% aqueous NaOH solution (2 x 50 mL), followed by brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol to yield colorless crystals of 2-phenyl-1,3-dithiane.

Part B: Generation of the 2-Lithio-1,3-dithiane Anion

This is the pivotal step where the umpolung is realized. The acidic C2 proton of the dithiane is removed by a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi), to generate the nucleophilic carbanion.[7]

Causality Behind Experimental Choices:

-

Base Selection: n-BuLi is the base of choice due to its sufficient strength to deprotonate the dithiane quantitatively and its commercial availability.

-

Temperature Control: The deprotonation is typically performed at low temperatures (e.g., -30 °C to 0 °C) in an anhydrous ether solvent like tetrahydrofuran (THF).[2] This is crucial to prevent side reactions, such as the base attacking the solvent or reacting with other functional groups that might be present in a complex substrate. The stability of the lithiated intermediate is also temperature-dependent.

-

Anhydrous Conditions: The lithiated dithiane is a powerful base and will be quenched instantly by protic sources, including water. Therefore, scrupulous adherence to anhydrous and inert atmosphere (N₂ or Ar) techniques is mandatory for success.

Part C: Reaction with Electrophiles

The generated dithianyl anion is a versatile nucleophile that reacts efficiently with a wide range of electrophiles, forming a new carbon-carbon bond at the former carbonyl carbon position.[1][2] This versatility is a key strength of the methodology.

Common Electrophilic Partners:

| Electrophile Class | Product after Deprotection |

| Primary Alkyl Halides | Ketones |

| Formaldehyde | α-Hydroxy Aldehydes |

| Aldehydes/Ketones | α-Hydroxy Ketones |

| Epoxides | β-Hydroxy Ketones |

| Carbon Dioxide (CO₂) | α-Keto Acids |

| Acid Chlorides / Esters | 1,2-Diketones |

Logical Workflow of the Corey-Seebach Reaction

Caption: The Corey-Seebach reaction workflow.

Experimental Protocol: Alkylation of 2-lithio-1,3-dithiane

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1,3-dithiane (5.0 g, 41.6 mmol) in anhydrous THF (100 mL).

-

Deprotonation: Cool the solution to -30 °C in a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 27.3 mL, 43.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -20 °C. Stir the resulting pale yellow solution for 1 hour at this temperature.

-

Alkylation: Add benzyl bromide (7.8 g, 45.8 mmol) dropwise to the anion solution at -30 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction by carefully adding 50 mL of water. Extract the mixture with diethyl ether (3 x 75 mL).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 2-benzyl-1,3-dithiane can be purified by column chromatography.

Unmasking the Carbonyl: Dithiane Deprotection

The final step is the hydrolysis of the substituted dithiane to regenerate the carbonyl group. This step can be challenging due to the high stability of the thioacetal.[2] A variety of methods have been developed, each with its own advantages and limitations.

Comparison of Common Deprotection Methods:

| Method | Reagent(s) | Mechanism | Pros | Cons |

| Mercuric-Assisted | HgCl₂, CaCO₃, aq. CH₃CN | Lewis acid-assisted hydrolysis | High yielding, reliable | Highly toxic mercury waste |

| Oxidative Cleavage | o-Iodoxybenzoic acid (IBX) | Oxidation of sulfur | Metal-free, mild conditions | IBX can be explosive, stoichiometry |

| Oxidative Cleavage | H₂O₂ / I₂ catalyst | Oxidation of sulfur | Mild, environmentally benign | Can lead to over-oxidation |

| Fluoride-Based | Selectfluor™ | Oxidative cleavage | Efficient and fast | Expensive reagent |

Causality Behind Method Selection: The choice of deprotection agent is dictated by the overall functionality of the molecule. For robust substrates, classic mercury(II)-based methods are reliable.[2] However, in modern synthesis and drug development, there is a strong impetus to avoid toxic heavy metals. Oxidative methods using reagents like IBX or catalyzed H₂O₂ are often preferred for their milder conditions and functional group tolerance.[6] For example, an iodine-catalyzed H₂O₂ system works under nearly neutral conditions and shows tolerance for phenol and amino protecting groups.[6]

Experimental Protocol: Deprotection using o-Iodoxybenzoic Acid (IBX)

-

Setup: To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in DMSO (5 mL), add IBX (1.2 mmol).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Isolation: Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carbonyl compound, which can be further purified by chromatography.

Applications in Complex Synthesis

The true power of dithiane chemistry is realized in the synthesis of complex natural products and pharmaceutical agents. It provides a robust tool for creating key carbon-carbon bonds in a controlled and predictable manner. For instance, the Corey-Seebach reaction has been a pivotal step in the total synthesis of numerous natural products, including alkaloids, terpenoids, and polyketides, where the construction of a specific ketone or aldehyde functionality is required late in a synthetic sequence.[3]

Troubleshooting and Field-Proven Insights

-

Low Deprotonation Yield: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the n-BuLi is paramount; it should be titrated before use.

-

Difficult Deprotection: If standard methods fail, it may be due to steric hindrance around the dithiane. Switching between oxidative and hydrolytic methods can be effective. Sometimes, a combination of reagents or a change in solvent is required.

-

Odor of Thiols: 1,3-propanedithiol has a persistent and unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Glassware can be decontaminated by rinsing with a bleach solution.

Conclusion

Dithiane chemistry, centered on the principle of umpolung, remains an indispensable strategy in organic synthesis. Its ability to convert an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent provides a powerful method for the formation of crucial carbon-carbon bonds. By understanding the mechanisms and the rationale behind the specific experimental conditions for formation, alkylation, and deprotection, researchers can effectively leverage this chemistry to construct complex molecular architectures, accelerating innovation in both academic research and the development of new therapeutics.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Raut, B. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

-

Suma H.S. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Dithiane. Retrieved from [Link]

- Corey, E. J., & Seebach, D. (1975). 1,3-DITHIANE. Organic Syntheses, 55, 72. doi:10.15227/orgsyn.055.0072

- Sharma, A., & Kumar, V. (2021). The Corey-Seebach Reagent in the 21st Century: A Review. Mini-Reviews in Organic Chemistry, 18(6), 759-775. doi:10.2174/1570193X18666210217092040

- Li, J., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. E-Journal of Chemistry, 5(2), 253-258.

-

Chemistry Desk. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]

-

University of Liverpool. (n.d.). Formation and Hydrolysis of S,S-acetals. Retrieved from [Link] (Note: This link appears to be a direct image link, a more stable landing page would be preferable if available, but the content is relevant for hydrolysis mechanisms).

Sources

- 1. scribd.com [scribd.com]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. youtube.com [youtube.com]

Bis(1,3-dithian-2-yl)methane: A Linchpin in Modern Synthesis as a Masked Carbonyl Equivalent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Umpolung and the Power of Masked Carbonyls

In the landscape of organic synthesis, the carbonyl group is a cornerstone functional group, typically characterized by the electrophilic nature of its carbon atom. However, the ability to reverse this inherent reactivity, a concept known as "Umpolung" or polarity inversion, opens up a new dimension of synthetic possibilities. This strategy allows the carbonyl carbon to function as a nucleophile, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct. At the heart of this transformative chemistry lies the use of masked carbonyl equivalents, with 1,3-dithianes being one of the most powerful and versatile examples.

This technical guide delves into the chemistry of a unique dithiane derivative, bis(1,3-dithian-2-yl)methane . This molecule serves as a masked equivalent of malondialdehyde and its dianion acts as a potent C3-nucleophilic building block. We will explore its synthesis, reactivity, and application in the construction of complex molecular architectures, providing both the theoretical underpinnings and practical, field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties and Spectroscopic Characterization

While detailed spectroscopic data for this compound is not extensively published, its structure allows for the prediction of its key spectral features.

| Property | Value | Reference |

| CAS Number | 14947-51-4 | [1] |

| Molecular Formula | C9H16S4 | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Appearance | Off-White Solid | [2] |

Expected NMR Data:

-

¹H NMR: The proton spectrum is expected to show signals for the two methine protons of the dithiane rings, the central methylene bridge protons, and the methylene protons of the propane-1,3-dithiol backbone. The chemical shifts would be influenced by the sulfur atoms and the overall symmetry of the molecule.

-

¹³C NMR: The carbon spectrum should display signals for the methine carbons of the dithiane rings, the central methylene carbon, and the methylene carbons of the dithiol backbone. The chemical shifts of the carbons bonded to sulfur will be characteristically downfield.

Synthesis of this compound: A Proposed Protocol

Proposed Reaction:

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane) in an inert solvent such as dichloromethane, add two equivalents of 1,3-propanedithiol.

-

Catalyst Addition: Cool the mixture in an ice bath and add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂).

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Core Application: The Dianion as a C3-Nuceophilic Synthon

The true synthetic utility of this compound lies in its ability to be doubly deprotonated to form a dianion. This dianion is a powerful nucleophile that can react with a variety of electrophiles in a sequential manner, allowing for the construction of complex molecules. This chemistry is an extension of the renowned Corey-Seebach reaction.[2][4][5]

Generation and Reactivity of the Dianion:

The two methine protons, flanked by two sulfur atoms, are acidic enough to be removed by a strong base like n-butyllithium (n-BuLi).[6] The use of two equivalents of n-BuLi generates the dianion.

Caption: Generation and stepwise reaction of the dianion.

Exemplary Protocol for Dianion Generation and Alkylation:

-

Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

-

Dianion Formation: Dissolve this compound in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Add two equivalents of n-BuLi dropwise, then allow the solution to warm to 0 °C and stir for 1-2 hours.

-

Reaction with Electrophiles: Cool the solution back to -78 °C and add the desired electrophile (e.g., an alkyl halide, epoxide, or carbonyl compound). The reaction can be performed in a stepwise manner with two different electrophiles or with two equivalents of the same electrophile.

-

Quenching and Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the product by column chromatography.

| Electrophile Type | Product after Alkylation | Subsequent Product after Deprotection |

| Alkyl Halide (R-X) | 2,2'-Alkyl-substituted bis(dithiane) | 1,3-Diketone |

| Epoxide | β-Hydroxyalkyl-substituted bis(dithiane) | β-Hydroxy-1,3-dicarbonyl compound |

| Aldehyde/Ketone | α-Hydroxyalkyl-substituted bis(dithiane) | α-Hydroxy-1,3-dicarbonyl compound |

Deprotection: Unmasking the Carbonyl Functionality

The final and crucial step in this synthetic sequence is the deprotection of the dithiane groups to reveal the carbonyl functionalities. This hydrolysis must be carried out under conditions that do not affect other sensitive functional groups in the molecule. A variety of reagents have been developed for this purpose, often involving oxidative cleavage or the use of metal salts.[3][7]

Common Deprotection Methods:

-

Mercury(II) Salts: Reagents such as mercury(II) chloride (HgCl₂) in the presence of calcium carbonate or mercury(II) oxide (HgO) are classic methods, though their toxicity is a significant drawback.

-

Hypervalent Iodine Reagents: Reagents like o-iodoxybenzoic acid (IBX) or bis(trifluoroacetoxy)iodobenzene (PIFA) offer milder and less toxic alternatives.[8]

-

Oxidative Methods: Systems such as hydrogen peroxide with an iodine catalyst or N-bromosuccinimide (NBS) can be effective.[7][9]

A General Protocol for Deprotection with IBX:

-

Reaction Setup: Dissolve the substituted bis(dithiane) derivative in a suitable solvent mixture, such as THF/water.

-

Reagent Addition: Add an excess of IBX to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

-

Workup: Upon completion, filter the reaction mixture to remove insoluble byproducts. Dilute the filtrate with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer, concentrate under reduced pressure, and purify the resulting dicarbonyl compound by column chromatography.

Conclusion: A Versatile Tool for Complex Synthesis

This compound stands as a testament to the power of umpolung chemistry in modern organic synthesis. Its ability to generate a C3-dinucleophile provides a robust and reliable method for the construction of 1,3-dicarbonyl compounds and their derivatives. For researchers in drug development and other areas of chemical science, mastering the synthesis, reactivity, and deprotection of this versatile building block can unlock novel and efficient pathways to complex molecular targets. As with any potent reagent, a thorough understanding of the reaction conditions and safety precautions is paramount to its successful application.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]3]

-

Barik, S. K., & Ganguly, N. G. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(8), 1393-1399.[7]

-

ResearchGate. (2025). Synthesis and Spectroscopic [IR, Solid-State NMR (1H, 13C & 31P)] Studies of 1,3-Dithia-2-Stannacyclopentane Diorganodithiophosphates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound-d2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]2]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of some 2-ylidene-1,3-dithiolanes. Retrieved from [Link]

-

Haroon, M., et al. (2023). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 28(11), 4367.[4][10]

- Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(5), 3465-3470.

-

Organic Syntheses. (n.d.). 1,3-Dithiane. Retrieved from [Link]

-

ChemRxiv. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. Retrieved from [Link]

-

PubMed. (2022). One-Pot Sequential Synthesis of 3,3'- or 2,3'-Bis(indolyl)methanes by Using 1,3-Dithiane as the Methylene Source. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]8]

-

Wikipedia. (n.d.). Corey–Seebach reaction. Retrieved from [Link]5]

- Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy.

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

YouTube. (2023). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]6]

-

Arkat USA. (n.d.). Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using. Retrieved from [Link]9]

-

Encyclopedia.pub. (2023). Corey-Seebach Reagent in the 21st Century. Retrieved from [Link]

-

PubMed. (1998). Bis(dimesitylmethylene)-1,3-dithietane, -1,2,4-trithiane, and -1,2,4,5-tetrathiane. Conformation and DNMR Study. Observable Dimesityl Thioketene. Retrieved from [Link]

-

ResearchGate. (2025). Analysis of the 100 MHz 1H NMR Spectrum and Conformation of trans-2-t-butyl-cis-2-methyl-1,3-dithiane 1Oxide. Retrieved from [Link]

-

Química Orgánica. (n.d.). Síntesis de 1,3-ditianos. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. The Corey-Seebach Reagent in the 21st Century: A Review [mdpi.com]

An In-depth Technical Guide to Bis(1,3-dithian-2-yl)methane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Bis(1,3-dithian-2-yl)methane, a valuable building block in modern organic synthesis. We will delve into its fundamental properties, synthesis, spectroscopic characterization, and key applications, offering insights grounded in established chemical principles and field-proven methodologies.

Core Molecular Attributes

This compound is a sulfur-containing heterocyclic compound that serves as a versatile synthetic intermediate. Its structure, featuring two 1,3-dithiane rings linked by a methylene bridge, is key to its unique reactivity.

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆S₄ | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| CAS Number | 14947-51-4 | [1] |

| Appearance | Off-White Solid | [2] |

| Synonym(s) | 2,2'-Methylenebis(1,3-dithiane) | [2] |

Synthesis and Mechanism

The synthesis of this compound typically involves the acid-catalyzed thioacetalization of a malondialdehyde equivalent with 1,3-propanedithiol. This reaction is a cornerstone of dithiane chemistry, valued for its efficiency and reliability.

Causality of Experimental Choices

The choice of a malondialdehyde precursor, such as malondialdehyde bis(dimethyl acetal), is strategic. The acetal serves as a protected form of the highly reactive dialdehyde, preventing self-polymerization and ensuring a controlled reaction. The use of a Lewis or Brønsted acid catalyst is essential to activate the carbonyl (or acetal) groups towards nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.[3] Chloroform is often used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for dithiane formation.[3][4]

Materials:

-

Malondialdehyde bis(dimethyl acetal)

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Chloroform (CHCl₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol (for recrystallization)

Procedure:

-

To a stirred solution of malondialdehyde bis(dimethyl acetal) (1 equivalent) in chloroform, add 1,3-propanedithiol (2.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (0.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from methanol to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-4.7 (t, 2H, -S-CH-S-), ~2.8-3.0 (m, 8H, -S-CH₂-), ~2.2 (t, 2H, -CH-CH₂-CH-), ~1.8-2.0 (m, 4H, -S-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~50 (-S-CH-S-), ~35 (-CH-CH₂-CH-), ~30 (-S-CH₂-), ~25 (-S-CH₂-CH₂-) |

| IR (KBr, cm⁻¹) | ~2900 (C-H stretch), ~1420 (CH₂ bend), ~1270 (C-S stretch) |

| Mass Spec. (EI) | m/z (%): 252 (M⁺), 133 ([M-dithiane]⁺), 119 ([dithianyl]⁺) |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the 1,3-dithiane moiety, which is a classic example of "umpolung" or polarity inversion.

Umpolung Reactivity

The acidic protons on the carbons between the two sulfur atoms (C2 position) of each dithiane ring can be selectively removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. This carbanion is stabilized by the adjacent sulfur atoms. This transformation inverts the normal electrophilic character of a carbonyl carbon into a nucleophilic one.

Caption: Umpolung reactivity of this compound.

This dilithiated species can react with a variety of electrophiles, such as alkyl halides and epoxides, allowing for the formation of two new carbon-carbon bonds. This makes this compound a powerful building block for the synthesis of 1,3-dicarbonyl compounds and other complex architectures after deprotection.

Deprotection

The dithiane groups can be removed to reveal the corresponding carbonyl functionalities. This deprotection is typically achieved under oxidative or mercury(II)-mediated conditions.[3] The choice of deprotection method depends on the overall functionality of the molecule and the desired final product.

Applications in Drug Discovery and Natural Product Synthesis

While specific applications of this compound are not extensively documented in readily available literature, its structural motif and reactivity profile make it a potentially valuable precursor in several areas:

-

As a Malondialdehyde Surrogate: It can be used as a stable, crystalline equivalent of malondialdehyde for the synthesis of compounds requiring a 1,3-dicarbonyl synthon.

-

Synthesis of Heterocycles: The dialkylated products can serve as precursors for the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.

-

Fragment-Based Drug Discovery: The molecule itself could be explored as a fragment in screening campaigns due to its defined three-dimensional shape and hydrogen bond accepting capabilities of the sulfur atoms.

-

Natural Product Synthesis: The ability to form two new C-C bonds and subsequently reveal a 1,3-dicarbonyl moiety makes it a strategic tool for the construction of complex natural product skeletons.[5]

Handling and Safety

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. Store the compound in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its straightforward preparation, well-defined reactivity based on the principles of dithiane chemistry, and potential as a precursor to complex molecular architectures make it a significant tool for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective application in the laboratory.

References

-

Pharmaffiliates. This compound-d2 | 105479-87-6. Available at: [Link]

-

Organic Syntheses. 1,3-Dithiane. Available at: [Link]

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

-

Katzsch, F., Gruber, T., & Weber, E. (2016). Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane. Acta Crystallographica Section C, Structural Chemistry, 72(Pt 9), 679–684. Available at: [Link]

-

Karami, B., et al. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 61-74. Available at: [Link]

-

Ryckaert, B., Demeyere, E., Degroote, F., & Winne, J. M. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Beilstein Journal of Organic Chemistry, 19, 203–236. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Bis(1,3-dithian-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth overview of the safety and handling protocols for Bis(1,3-dithian-2-yl)methane. As a compound utilized in specialized synthetic applications, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.

Introduction and Scientific Context

This compound, with the CAS number 14947-51-4, is an organosulfur compound characterized by two 1,3-dithiane rings connected by a methylene bridge.[1] The 1,3-dithiane moiety is a well-established protective group for carbonyl compounds in organic synthesis.[2][3] Its utility stems from the ability of the dithioacetal group to mask the electrophilic nature of the carbonyl carbon, allowing for subsequent chemical transformations at other sites of the molecule.[4] The deprotection, however, can necessitate the use of harsh reagents.[2]

The reactivity of related 2-lithio-1,3-dithianes highlights the potential for this class of compounds to be used in carbon-carbon bond formation, acting as an acyl anion equivalent.[5] Given its structure, this compound may serve as a precursor or intermediate in the synthesis of more complex molecules within drug discovery and development programs. Due to the limited availability of specific toxicological data for this compound, a conservative approach to handling, based on the known hazards of similar organosulfur compounds, is essential.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves a critical evaluation of its chemical properties and potential for human and environmental harm.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 14947-51-4 | [1] |

| Molecular Formula | C9H16S4 | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Appearance | Off-White Solid | [6] |

| Storage Temperature | 2-8°C | [6] |

Toxicological Profile (Inferred)

-

Acute Toxicity: While no specific LD50 data is available for this compound, organosulfur compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Skin and Eye Irritation: Similar to other sulfur-containing organic molecules, it is prudent to assume that this compound may cause skin and eye irritation upon direct contact.[7]

-

Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[7]

-

Chronic Toxicity: The long-term health effects of exposure to this compound have not been determined.

Risk Assessment Workflow

A systematic approach to risk assessment is critical before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for risk assessment and management.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is non-negotiable when working with this compound.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[8][9]

-

Containment: For procedures with a higher risk of aerosolization, the use of a glove box may be warranted.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is a critical barrier to direct chemical exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |

| Hand Protection | Nitrile gloves. | Provides a barrier against dermal absorption. Change gloves frequently and immediately if contaminated. |

| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of dust or vapors. |

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Temperature: Store in a refrigerator at 2-8°C as recommended.[6]

-

Container: Keep the container tightly closed to prevent moisture ingress and potential degradation.[10][11]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.[11]

-

Location: Store in a designated, well-ventilated, and secure area.

Experimental Protocols: A Framework for Safe Use

The following is a generalized, step-by-step protocol for handling this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.

Preparation and Weighing

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

-

Weighing: Transfer the required amount of this compound from its storage container to a tared weighing vessel inside the fume hood. Use a spatula for solid transfers and minimize the creation of dust.

-

Closure: Securely close the primary container immediately after weighing and return it to its designated storage location.

Dissolution and Reaction Setup

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound.

-

Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid heating unless the experimental protocol explicitly requires it and appropriate safety measures are in place.

-

Reaction Assembly: Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

Post-Reaction Work-up and Waste Disposal

-

Quenching: If the reaction requires quenching, perform this step slowly and carefully within the fume hood, especially if the quenching agent is reactive.

-

Extraction and Purification: Conduct all extractions and purification steps (e.g., chromatography) within the fume hood.

-

Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers in accordance with institutional and local regulations.[10]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

Spills

-

Minor Spills (in a fume hood):

-